molecular formula C15H10FNO2 B10885726 4-[(4-fluorophenyl)amino]-2H-chromen-2-one

4-[(4-fluorophenyl)amino]-2H-chromen-2-one

Cat. No.: B10885726
M. Wt: 255.24 g/mol
InChI Key: KRDCCONXDWSSSL-UHFFFAOYSA-N
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Description

4-(4-fluoroanilino)-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluoroanilino group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoroanilino)-2H-chromen-2-one typically involves the reaction of 4-fluoroaniline with a suitable chromen-2-one derivative. One common method is the nucleophilic substitution reaction where 4-fluoroaniline reacts with a halogenated chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(4-fluoroanilino)-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoroanilino)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.

Scientific Research Applications

4-(4-fluoroanilino)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluoroanilino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluoroanilino group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: A precursor in the synthesis of 4-(4-fluoroanilino)-2H-chromen-2-one.

    4-(trifluoromethyl)aniline: Another fluorinated aniline derivative with different chemical properties.

    4-fluorophenol: A related compound with a hydroxyl group instead of an amino group.

Uniqueness

4-(4-fluoroanilino)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the fluoroanilino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10FNO2

Molecular Weight

255.24 g/mol

IUPAC Name

4-(4-fluoroanilino)chromen-2-one

InChI

InChI=1S/C15H10FNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H

InChI Key

KRDCCONXDWSSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)F

Origin of Product

United States

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